

Application Notes and Protocols for Flt3/Chk1-IN-2 In Vitro Assays

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Compound of Interest

Compound Name: *Flt3/chk1-IN-2*

Cat. No.: *B15138491*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flt3/Chk1-IN-2 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1).^[1] Activating mutations in FLT3 are a significant driver in acute myeloid leukemia (AML), making it a key therapeutic target.^{[2][3][4][5]} Chk1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.^{[6][7][8]} The dual inhibitory action of **Flt3/Chk1-IN-2** presents a promising strategy for the treatment of AML and potentially other cancers. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of **Flt3/Chk1-IN-2**.

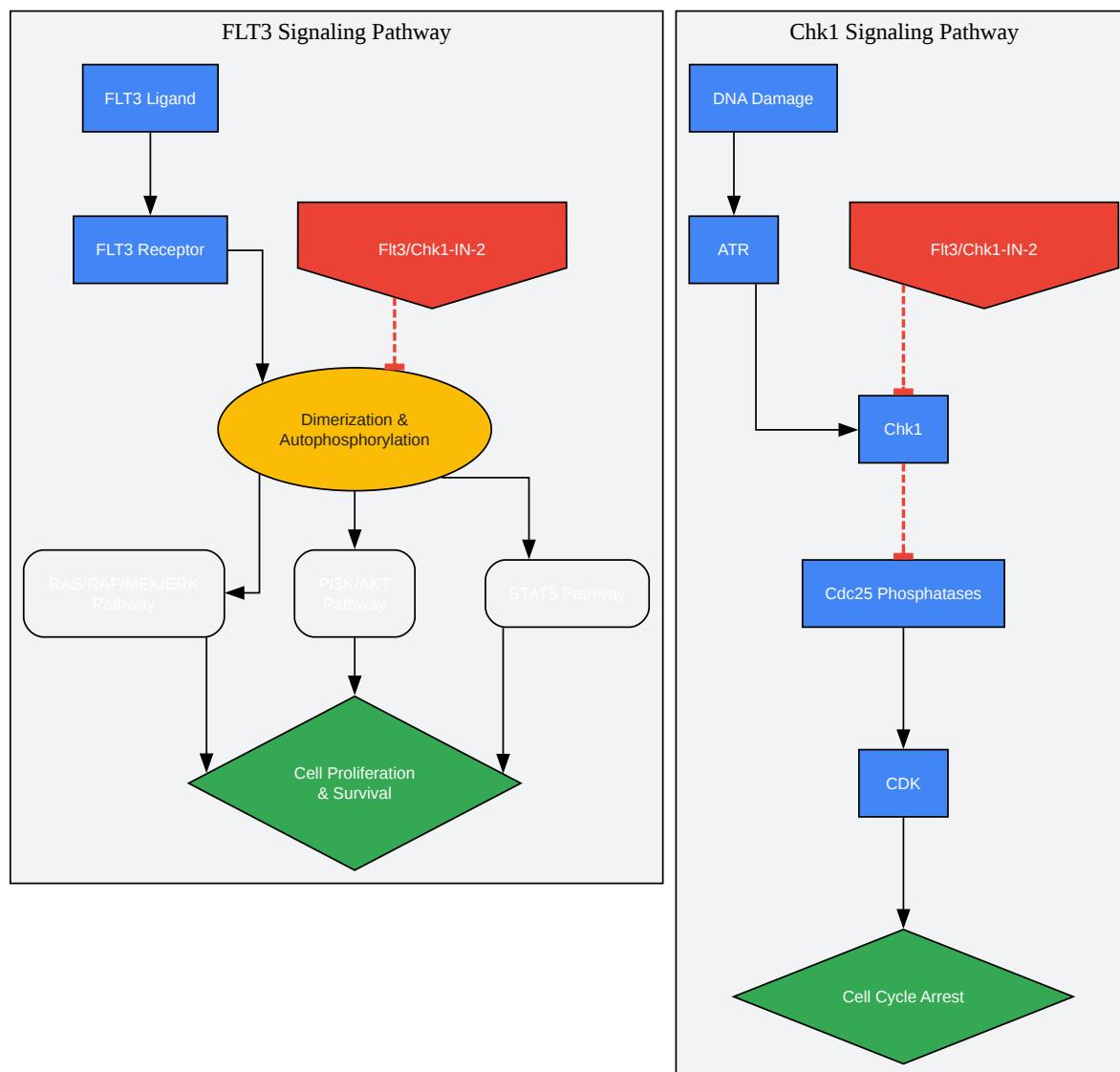
Data Presentation

Table 1: In Vitro Inhibitory Activity of **Flt3/Chk1-IN-2**

Target	Assay Type	IC50 (nM)
Chk1	Biochemical	25.63
FLT3-WT	Biochemical	16.39
FLT3-D835Y	Biochemical	22.80

Data sourced from MedChemExpress.[\[1\]](#)

Signaling Pathways



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Caption: Flt3 and Chk1 Signaling Pathways and Inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of **Flt3/Chk1-IN-2** on the kinase activity of recombinant Flt3 and Chk1 enzymes. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[9][10]

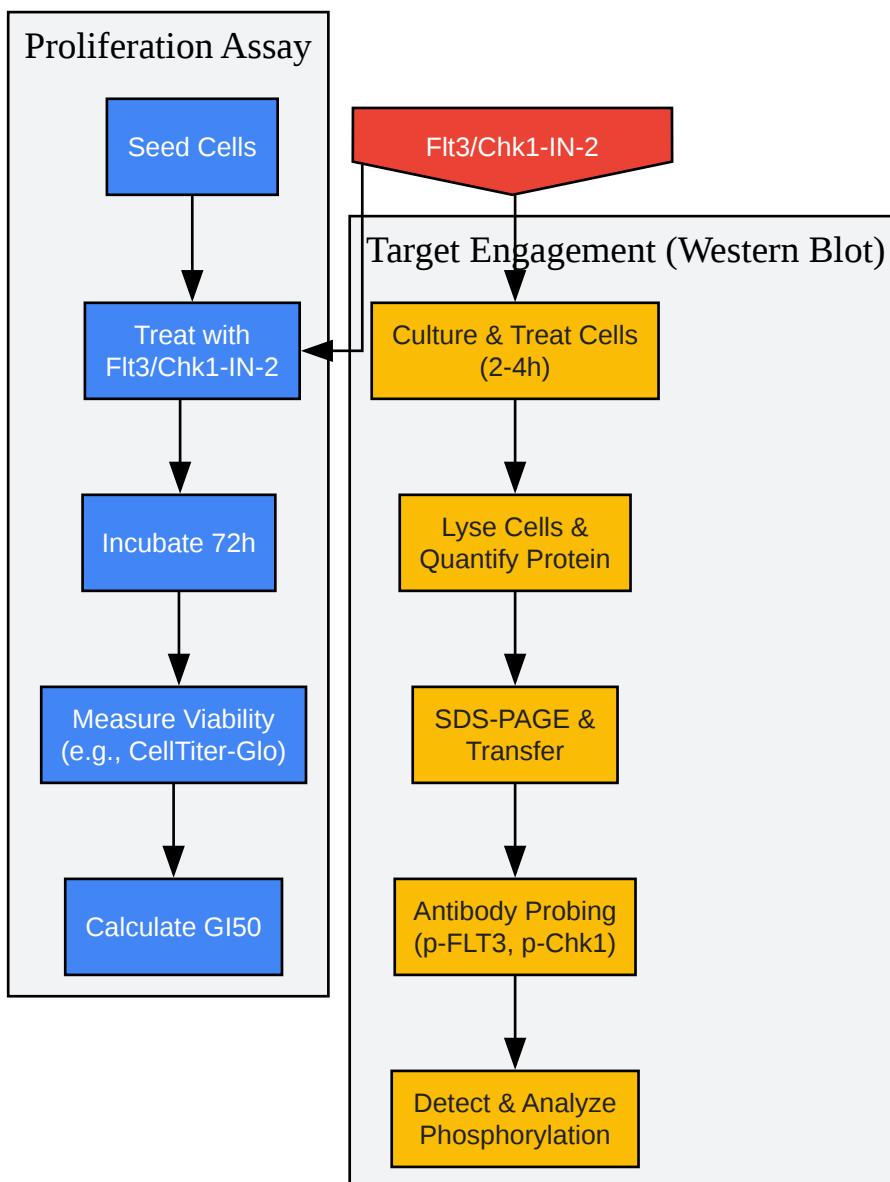
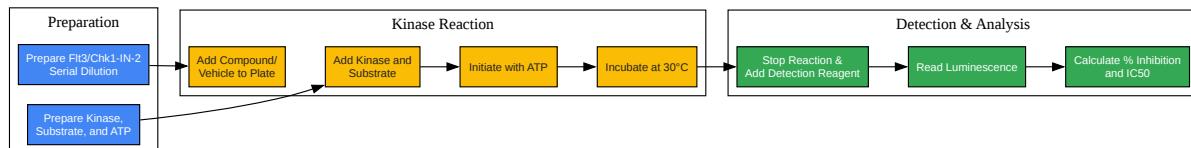
Materials:

- Recombinant human FLT3 (Wild-Type and D835Y mutant) and Chk1 kinases.
- Kinase-specific substrate (e.g., Myelin Basic Protein for FLT3, CHKtide for Chk1).[9][10]
- **Flt3/Chk1-IN-2** (dissolved in DMSO).
- ATP solution.
- Kinase assay buffer.
- ADP-Glo™ Kinase Assay Kit (or similar).
- White, opaque 96-well plates.
- Plate reader capable of measuring luminescence.

Procedure:

- Prepare a serial dilution of **Flt3/Chk1-IN-2** in kinase assay buffer. The final DMSO concentration should not exceed 1%. [10]
- In a 96-well plate, add the diluted **Flt3/Chk1-IN-2** or DMSO (vehicle control).
- Add the kinase and substrate solution to each well.

- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.



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